molecular formula C12H3Cl5O2 B3066236 1,2,3,7,9-Pentachlorodibenzo-p-dioxin CAS No. 71925-17-2

1,2,3,7,9-Pentachlorodibenzo-p-dioxin

Cat. No.: B3066236
CAS No.: 71925-17-2
M. Wt: 356.4 g/mol
InChI Key: UAOYHTXYVWEPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1,2,3,7,9-Pentachlorodibenzo-p-dioxin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1,2,3,7,9-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin congeners. Similar compounds include:

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical behavior and biological effects .

Conclusion

This compound is a significant compound in the study of environmental pollutants due to its persistence, toxicity, and complex chemical behavior. Understanding its synthesis, reactions, applications, and mechanisms of action is crucial for developing strategies to mitigate its impact on health and the environment.

Properties

IUPAC Name

1,2,3,7,9-pentachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-6(15)11-7(2-4)18-8-3-5(14)9(16)10(17)12(8)19-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOYHTXYVWEPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074093
Record name 1,2,3,7,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71925-17-2
Record name 1,2,3,7,9-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,7,9-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HS98CY7XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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